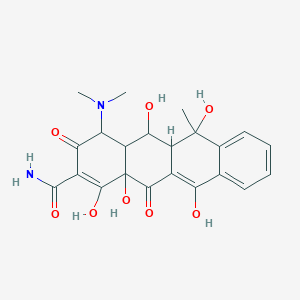
4-(Dimethylamino)-3,5,6,12,12A-pentahydroxy-6-methyl-1,11-dioxo-1,4,4A,5,5A,6,11,12A-octahydrotetracene-2-carboxamide
Descripción general
Descripción
4-(Dimethylamino)-3,5,6,12,12A-pentahydroxy-6-methyl-1,11-dioxo-1,4,4A,5,5A,6,11,12A-octahydrotetracene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O8 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(Dimethylamino)-3,5,6,12,12A-pentahydroxy-6-methyl-1,11-dioxo-1,4,4A,5,5A,6,11,12A-octahydrotetracene-2-carboxamide , often referred to as a derivative of doxycycline, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C22H24N2O9
- Molecular Weight : 460.43 g/mol
- CAS Number : 6543-77-7
The compound features multiple hydroxyl groups and a dimethylamino group, contributing to its solubility and biological interactions.
Antimicrobial Effects
The compound is primarily recognized for its antibacterial properties , similar to those of doxycycline. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This mechanism effectively disrupts the growth of various Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent studies have highlighted its potential in targeting cancer stem cells (CSCs) . A derivative of doxycycline was shown to inhibit key CSC markers such as CD44 and ALDH in breast cancer cell lines. This inhibition suggests a possible role in preventing metastasis without retaining antibiotic activity .
Case Study: Targeting Cancer Stem Cells
In a study published in Nature, researchers synthesized a myristoyl amide derivative of doxycycline that demonstrated enhanced targeting of CSCs. The compound reduced the expression of multiple CSC markers and inhibited critical signaling pathways (Wnt, Notch, Hedgehog) involved in tumor progression .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation. This action can be beneficial in treating conditions characterized by excessive inflammation.
Summary of Key Studies
| Study | Findings | Implications |
|---|---|---|
| Doxycycline Derivatives | Inhibition of CSC markers | Potential for cancer therapy |
| Antimicrobial Activity | Effective against various bacteria | Use in treating infections |
| Anti-inflammatory Properties | Inhibition of MMPs | Treatment for inflammatory diseases |
- Ribosomal Binding : The compound binds to the bacterial ribosome, preventing protein synthesis.
- CSC Targeting : Modifies signaling pathways critical for CSC maintenance and proliferation.
- MMP Inhibition : Reduces the activity of enzymes that contribute to tissue degradation during inflammation.
Propiedades
IUPAC Name |
4-(dimethylamino)-1,5,6,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)9-7-5-4-6-8(9)15(25)10-12(21)17(27)13-14(24(2)3)16(26)11(20(23)30)19(29)22(13,32)18(10)28/h4-7,12-14,17,25,27,29,31-32H,1-3H3,(H2,23,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVTKMNEDQISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=CC=CC=C41)O)O)O)C(=O)N)N(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















